Nepicastat hydrochloride

Enzymology Drug Discovery CNS Pharmacology

Researchers studying catecholamine pathways often face confounding off-target effects from non-selective DBH inhibitors like disulfiram, or cannot achieve central target engagement with peripherally restricted agents such as etamicastat. Nepicastat hydrochloride (SYN117, RS-25560-197) directly addresses these limitations as a subnanomolar, BBB-penetrant DBH inhibitor. • Bovine DBH IC50: 8.5 nM; Human DBH IC50: 9 nM; negligible affinity for 12 other enzymes & 13 receptors (IC50 >10 µM). • Validated in rodent PTSD, cocaine reinstatement, hypertensive rat, canine heart failure, and murine colitis models. • Orally bioavailable; reduces central & peripheral norepinephrine while elevating dopamine. Supplied with rigorous batch-specific QC documentation. Standard research-use-only shipping.

Molecular Formula C14H16ClF2N3S
Molecular Weight 331.8 g/mol
CAS No. 170151-24-3
Cat. No. B1684506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepicastat hydrochloride
CAS170151-24-3
Synonyms5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione
nepicastat
RS 25560-197
RS-25560-197
Molecular FormulaC14H16ClF2N3S
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
InChIInChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m0./s1
InChIKeyDIPDUAJWNBEVOY-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nepicastat Hydrochloride (CAS 170151-24-3): A Potent and Selective Dopamine Beta-Hydroxylase Inhibitor for Cardiovascular and CNS Research


Nepicastat hydrochloride (SYN117, RS-25560-197) is a potent, selective, and orally bioavailable small-molecule inhibitor of dopamine β-hydroxylase (DBH), the enzyme that catalyzes the conversion of dopamine to norepinephrine [1]. It exhibits subnanomolar potency against both bovine and human DBH with IC50 values of 8.5 nM and 9 nM, respectively, and demonstrates high selectivity over a panel of 12 other enzymes and 13 neurotransmitter receptors (IC50s >10 μM) [1].

Why Substituting Nepicastat Hydrochloride with Other DBH Inhibitors or Analogs Compromises Research Reproducibility


The pharmacological profile of DBH inhibitors is highly dependent on their selectivity, central nervous system penetration, and efflux transporter interactions. Nepicastat hydrochloride is differentiated by its combination of high potency, selectivity, and ability to cross the blood-brain barrier (BBB), leading to both central and peripheral norepinephrine reduction [1]. In contrast, other DBH inhibitors like etamicastat and zamicastat are peripherally selective due to limited brain exposure, while disulfiram is non-selective and has additional off-target activities [2]. Even the R-enantiomer of nepicastat shows significantly reduced potency, highlighting that minor structural variations drastically alter functional outcomes [3]. Substituting nepicastat with a generic or alternative DBH inhibitor without accounting for these quantitative differences can lead to irreproducible results, misinterpretation of mechanism, and failed translation in both in vivo and clinical studies.

Quantitative Evidence for Selecting Nepicastat Hydrochloride Over DBH Inhibitor Alternatives


Head-to-Head Potency Comparison: Nepicastat vs. Etamicastat and Zamicastat on Human DBH

Nepicastat demonstrates superior potency against human DBH compared to other selective inhibitors like etamicastat and zamicastat. In a direct comparative study, nepicastat inhibited human DBH with an IC50 of 40 nM, while etamicastat required a higher concentration of 107 nM to achieve the same effect [1]. This represents a 2.7-fold increase in potency for nepicastat. Zamicastat, another analog, is also a DBH inhibitor but its potency was not quantified in this head-to-head assay [1].

Enzymology Drug Discovery CNS Pharmacology

Selectivity Profile: Nepicastat vs. Disulfiram and Other DBH Inhibitors

Nepicastat is a highly selective DBH inhibitor, showing minimal to no activity against a panel of 12 other enzymes and 13 neurotransmitter receptors, with IC50 or Ki values greater than 10 μM . This contrasts sharply with disulfiram, a non-selective DBH inhibitor that also potently inhibits aldehyde dehydrogenase (ALDH) and has other off-target activities, limiting its utility as a specific tool for DBH research [1][2]. While etamicastat and zamicastat are also selective DBH inhibitors, their selectivity profiles are less extensively characterized [2].

Selectivity Off-Target Effects Pharmacology

Blood-Brain Barrier Penetration: Nepicastat as a Centrally Active DBH Inhibitor

Nepicastat is characterized by its ability to cross the blood-brain barrier (BBB), enabling inhibition of central DBH [1][2]. This is a critical differentiator from etamicastat and zamicastat, which are peripherally selective DBH inhibitors with limited brain exposure [3]. In BBB surrogate assays, nepicastat displayed a consistently higher apparent permeability (>8.49 × 10⁻⁶ cm s⁻¹) compared to etamicastat (<0.58 × 10⁻⁶ cm s⁻¹), a >14.6-fold difference [3]. Furthermore, nepicastat was identified as a substrate for P-glycoprotein (P-gp) only, while etamicastat was a dual substrate for both P-gp and Breast Cancer Resistance Protein (BCRP), contributing to its restricted brain entry [3].

CNS Penetration Blood-Brain Barrier In Vivo Pharmacology

Comparative In Vivo Behavioral Pharmacology: Nepicastat Recapitulates Disulfiram's Effects on Cocaine Seeking with Greater Potency

In a rat model of cocaine addiction, nepicastat effectively blocked drug-primed reinstatement of cocaine seeking, a key measure of relapse behavior, at a dose of 50 mg/kg (i.p.) [1]. This effect was comparable to that achieved by disulfiram at a higher dose of 100 mg/kg (i.p.) [1]. Both doses produced a similar reduction in brain norepinephrine levels (approximately 40%) [1]. This demonstrates that nepicastat achieves the same behavioral endpoint as disulfiram but with a 2-fold lower dose, highlighting its superior in vivo potency and reinforcing its selective mechanism of action.

Behavioral Pharmacology Addiction Cocaine Use Disorder

Chiral Purity and Potency: (S)-Nepicastat vs. (R)-Enantiomer

The (S)-enantiomer of nepicastat (the active pharmaceutical ingredient in the hydrochloride salt) is significantly more potent than its (R)-counterpart. The (S)-nepicastat exhibits IC50 values of 8.5 nM and 9 nM for bovine and human DBH, respectively [1]. In contrast, the (R)-enantiomer (RS-25560-198) shows substantially reduced potency, with IC50 values of 25.1 nM for bovine DBH and 18.3 nM for human DBH [2]. This represents a 3-fold and 2-fold reduction in potency, respectively. Therefore, the enantiomeric purity of the (S)-form is critical for achieving the expected biological activity.

Chiral Pharmacology Enantiomeric Potency Drug Development

Optimal Research and Development Applications for Nepicastat Hydrochloride


Investigating Central Nervous System Disorders Involving Norepinephrine Dysregulation

Given its established ability to cross the blood-brain barrier and centrally inhibit DBH [1][2], nepicastat hydrochloride is the ideal tool compound for in vivo studies of neuropsychiatric conditions where central catecholamine imbalance is implicated. This includes research on post-traumatic stress disorder (PTSD), as demonstrated in preclinical studies where nepicastat decreased the persistence of traumatic memories in a mouse model [3]. Unlike peripherally selective inhibitors such as etamicastat, nepicastat allows researchers to directly modulate norepinephrine and dopamine levels within the central nervous system.

Preclinical Models of Substance Use Disorders, Particularly Cocaine Addiction

Nepicastat hydrochloride is a critical reagent for addiction research. It has been validated in multiple rodent models to suppress cocaine-primed reinstatement of drug seeking, a key preclinical endpoint for relapse prevention [4][5]. Its high selectivity for DBH over ALDH and other targets makes it a more specific probe than disulfiram for isolating the role of the dopamine-norepinephrine pathway in addiction [4]. This selectivity reduces confounding variables in behavioral studies and allows for clearer mechanistic interpretation of results.

Cardiovascular Research on Heart Failure and Hypertension

Nepicastat hydrochloride's ability to decrease peripheral norepinephrine and increase dopamine levels has been shown to prevent progressive left ventricular dysfunction in a dog model of chronic heart failure [6]. It also produces dose-dependent decreases in noradrenaline and increases in dopamine in the arteries and left ventricles of spontaneously hypertensive rats [7]. For researchers studying the role of sympathetic overdrive in cardiovascular pathology, nepicastat offers a well-characterized pharmacological tool with established in vivo efficacy.

Studies of Neuroimmune Interactions and Inflammatory Bowel Disease

Emerging research demonstrates that nepicastat hydrochloride can modulate neuroimmune interactions. In a mouse model of colitis, inhibition of DBH by nepicastat ameliorated disease severity, reduced mucosal ulceration, and re-balanced inflammatory T cell subsets [8]. This suggests a novel application for nepicastat in studying the gut-brain axis and the role of catecholamines in intestinal inflammation. The compound's central and peripheral activity may provide unique insights not attainable with peripherally restricted DBH inhibitors.

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